Cis-2-methyl-cyclopropyl boronic acid
CAS No.:
Cat. No.: VC13829388
Molecular Formula: C4H9BO2
Molecular Weight: 99.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H9BO2 |
|---|---|
| Molecular Weight | 99.93 g/mol |
| IUPAC Name | [(1R,2S)-2-methylcyclopropyl]boronic acid |
| Standard InChI | InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4+/m0/s1 |
| Standard InChI Key | DYSMDSGBCAQRLB-IUYQGCFVSA-N |
| Isomeric SMILES | B([C@@H]1C[C@@H]1C)(O)O |
| SMILES | B(C1CC1C)(O)O |
| Canonical SMILES | B(C1CC1C)(O)O |
Introduction
Molecular Structure and Stereochemical Properties
Cis-2-methyl-cyclopropyl boronic acid belongs to the class of trivalent boron-containing organic compounds, featuring a cyclopropane ring with substituents arranged in a cis orientation. The boron atom adopts an sp² hybridization, resulting in a trigonal planar geometry with a vacant p orbital orthogonal to the substituents . X-ray crystallographic studies of analogous boronic acids, such as phenylboronic acid, reveal dimeric structures stabilized by O–H···O hydrogen bonds, forming layered arrays . For cis-2-methyl-cyclopropyl boronic acid, the cis configuration imposes steric constraints that influence both its reactivity and physical properties.
Structural Data and Computational Insights
The compound’s IUPAC name, [(1R,2S)-2-methylcyclopropyl]boronic acid, reflects its stereochemistry. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₉BO₂ |
| Molecular Weight | 99.93 g/mol |
| InChI | InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4+/m0/s1 |
| SMILES | B([C@@H]1C[C@@H]1C)(O)O |
Density functional theory (DFT) calculations predict a coplanar arrangement between the cyclopropane ring and the BO₂ plane, similar to arylboronic acids . This alignment facilitates conjugative interactions, modulating the boron atom’s electrophilicity and hydrogen-bonding capacity.
Synthesis Strategies and Methodological Advances
The synthesis of cis-2-methyl-cyclopropyl boronic acid remains challenging due to the need for precise stereochemical control. Recent methodologies leverage transition metal catalysis and innovative cyclopropanation techniques.
Hydrozirconation-Cyclization Approach
A one-pot, three-step protocol developed by Spencer et al. converts propargylic silyl ethers into cyclopropyl boronic esters (Scheme 1) . Terminal alkynes undergo hydroboration with Schwartz’s reagent (Cp₂ZrHCl), followed by Lewis acid-mediated cyclization. For example, treatment of propargyl silyl ethers with Cp₂ZrHCl (3 equiv) and BF₃·OEt₂ (0.5 equiv) yields cis-2-methyl-cyclopropyl boronic acid pinacol ester in 77% yield . This method avoids oxidative conditions, preserving base-sensitive functional groups.
Scheme 1: One-pot synthesis of cyclopropyl boronic esters from propargylic silyl ethers .
Enantioselective Cyclopropanation
Thieme’s enantioselective approach employs a dioxaborolane-mediated Simmons–Smith reaction, achieving 95.6:4.4 enantiomeric ratio (er) for cis-borocyclopropanes . Diethanolamine-promoted decomplexation enables access to enantioenriched products without oxidation-sensitive byproducts, critical for pharmaceutical applications .
Reactivity and Applications in Organic Synthesis
Cis-2-methyl-cyclopropyl boronic acid serves as a versatile building block in carbon-carbon bond-forming reactions and asymmetric catalysis.
Suzuki-Miyaura Cross-Coupling
The compound participates in palladium-catalyzed cross-couplings with aryl halides, forming functionalized cyclopropanes. For instance, coupling with 4-bromotoluene using Pd(PPh₃)₄ and K₂CO₃ yields 2-methyl-cyclopropyltoluene in 85% efficiency. Steric effects from the cis-methyl group slightly hinder transmetallation kinetics compared to trans isomers, necessitating optimized catalyst systems.
Hydroboration-Oxidation Reactions
In hydroboration of terminal alkenes, the cyclopropane ring’s strain enhances regioselectivity, favoring anti-Markovnikov addition. Subsequent oxidation with H₂O₂/NaOH produces secondary alcohols with retained stereochemistry, useful in natural product synthesis .
Stereochemical Considerations and Functional Group Tolerance
The cis configuration imposes distinct steric and electronic effects:
-
Steric Hindrance: The methyl group’s proximity to the boronic acid moiety hinders access to the boron atom, reducing reactivity toward bulky electrophiles .
-
Electronic Effects: Conjugation between the cyclopropane ring and BO₂ group increases boron’s electrophilicity, enhancing reactivity in polar reactions .
Functional group compatibility studies reveal stability toward esters and carbamates but sensitivity to strong acids, necessitating mild reaction conditions .
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